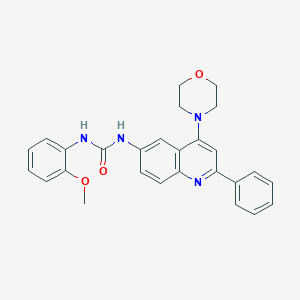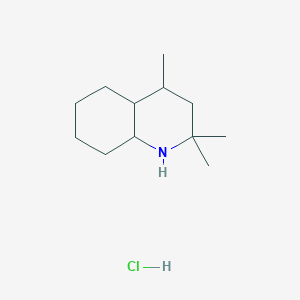![molecular formula C17H19N3O2S B2584447 N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide CAS No. 1427894-40-3](/img/structure/B2584447.png)
N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMAPT and has been studied extensively for its anti-cancer properties. In
作用机制
The mechanism of action of DMAPT involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. In cancer cells, NF-κB is often overactive, leading to increased cell survival and resistance to chemotherapy drugs. DMAPT inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it can activate gene expression.
Biochemical and Physiological Effects:
DMAPT has been found to have a range of biochemical and physiological effects. In cancer cells, DMAPT induces apoptosis by activating the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death. DMAPT has also been found to inhibit the growth of cancer stem cells by reducing the expression of stem cell markers.
In addition to its effects on cancer cells, DMAPT has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of blood vessels in tumors, which can prevent tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of DMAPT is its specificity for NF-κB inhibition. Unlike other compounds that inhibit NF-κB activity, DMAPT does not affect other signaling pathways or transcription factors. This specificity makes it a valuable tool for studying the role of NF-κB in cancer and other diseases.
However, DMAPT has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time or under certain conditions. It is also poorly soluble in water, which can make it difficult to administer in animal studies.
未来方向
There are several future directions for research on DMAPT. One area of interest is the development of more stable and soluble analogs of DMAPT. These analogs could have improved pharmacokinetic properties and be more suitable for clinical use.
Another area of research is the combination of DMAPT with other cancer therapies. DMAPT has been shown to sensitize cancer cells to chemotherapy drugs, and combining it with other agents could improve treatment outcomes.
Finally, there is interest in using DMAPT for the treatment of other diseases, such as inflammatory disorders and infections. Further research is needed to explore the potential applications of DMAPT in these areas.
Conclusion:
DMAPT is a compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and other fields. Its specificity for NF-κB inhibition and anti-cancer properties make it a valuable tool for studying the role of NF-κB in cancer and other diseases. Future research on DMAPT could lead to the development of new therapies for cancer and other diseases.
合成方法
The synthesis of DMAPT involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal and phenylacetyl chloride in the presence of a base. This reaction results in the formation of DMAPT as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in cancer cell survival and proliferation. DMAPT has been found to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy drugs. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to therapy.
In addition to its anti-cancer properties, DMAPT has also been studied for its anti-inflammatory, anti-angiogenic, and anti-microbial activities. It has been found to reduce inflammation in animal models of arthritis and inhibit the growth of blood vessels in tumors. DMAPT has also been shown to have activity against antibiotic-resistant bacteria.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20(2)17(22)14(12-8-5-4-6-9-12)19-15(21)13-10-7-11-18-16(13)23-3/h4-11,14H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWGOXAMIBARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

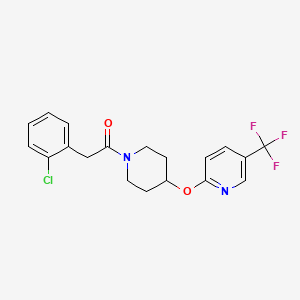
![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)
![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)
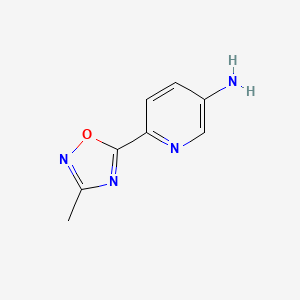
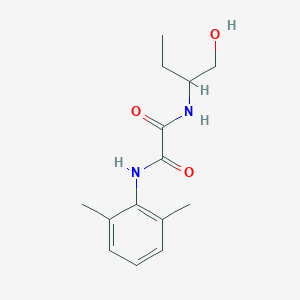
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2584373.png)
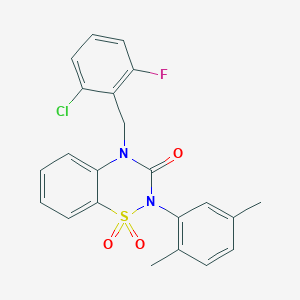
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2584375.png)
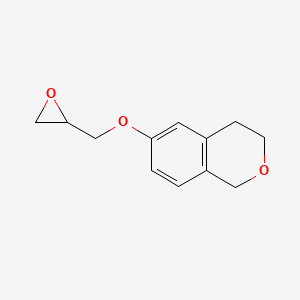
![1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2584379.png)

![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)
